(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride
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Overview
Description
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3 and its molecular weight is 226.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Drug Discovery
Anticancer and Antimicrobial Agents
A study explored the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed promising anticancer activity against a panel of 60 cancer cell lines and exhibited in vitro antibacterial and antifungal activities. The compounds' structures were confirmed using various spectroanalytical techniques, and their potential utility in overcoming microbial resistance to pharmaceutical drugs was highlighted through molecular docking studies (Katariya, Vennapu, & Shah, 2021).
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives identified compounds with significant inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting their potential as multitarget directed ligands for Alzheimer's disease treatment. The study provides insights into structure-activity relationships and potential binding orientations in the active sites of the enzymes (Kumar et al., 2013).
Catalysis and Material Science
Cobalt(II) Complexes
Another investigation focused on cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, revealing their structural characteristics and potential applications in polymerization processes. These complexes showed varying coordination geometries and demonstrated significant activity in methyl methacrylate polymerization, yielding polymers with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Corrosion Inhibition
Pyranopyrazole Derivatives
Research on pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution utilized gravimetric and electrochemical techniques. The study found these compounds significantly inhibit corrosion, suggesting their application in industrial corrosion protection. The inhibitors' efficiency, mechanism of action, and adsorption behavior were thoroughly investigated, providing valuable data for developing new corrosion inhibitors (Yadav et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of chemical compounds .
Properties
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-9)7(2)10-11;;/h6H,3-5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVZAIGAVGBDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.